molecular formula C17H23Cl2NO2 B5252849 4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butan-1-one

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butan-1-one

Cat. No.: B5252849
M. Wt: 344.3 g/mol
InChI Key: DBIYUFJDAUQTLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butan-1-one is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a dimethylpiperidinyl group, making it a subject of interest for scientific research.

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2NO2/c1-12-5-3-6-13(2)20(12)17(21)7-4-10-22-16-9-8-14(18)11-15(16)19/h8-9,11-13H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIYUFJDAUQTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butan-1-one typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorophenol with 1-bromo-4-chlorobutane under basic conditions to form 4-(2,4-dichlorophenoxy)butane. This intermediate is then reacted with 2,6-dimethylpiperidine in the presence of a suitable base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, modulating their activity. The dimethylpiperidinyl group may enhance the compound’s binding affinity and selectivity, leading to its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenoxy)butanoic acid: Similar structure but with a carboxylic acid group.

    1-(2,6-Dimethylpiperidin-1-yl)butan-1-one: Lacks the dichlorophenoxy group.

    2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar dichlorophenoxy group.

Uniqueness

4-(2,4-Dichlorophenoxy)-1-(2,6-dimethylpiperidin-1-yl)butan-1-one is unique due to the combination of its dichlorophenoxy and dimethylpiperidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.